(±)-4-O-Ethyl Albuterol is a chemical compound related to albuterol, a well-known short-acting beta-2 adrenergic agonist used primarily in the treatment of asthma and chronic obstructive pulmonary disease. This compound serves as an impurity of salbutamol, which is itself a derivative of albuterol. Its chemical structure is characterized by the presence of an ethyl group at the 4-position of the aromatic ring, distinguishing it from its parent compounds.
The synthesis of (±)-4-O-Ethyl Albuterol typically involves several chemical reactions, including alkylation and reduction processes. One common method includes the alkylation of salbutamol derivatives using ethyl halides under basic conditions.
The reaction conditions are crucial for obtaining high yields and purity levels of (±)-4-O-Ethyl Albuterol. The use of specific solvents and controlling temperature and reaction time can significantly affect the outcome .
The molecular formula of (±)-4-O-Ethyl Albuterol is . Its structure features a substituted phenolic group with an ethyl moiety at the para position relative to the hydroxyl group.
The compound exhibits chirality due to the presence of a stereogenic center, which influences its pharmacological activity. The specific stereochemistry can affect its interaction with biological targets, particularly beta-adrenergic receptors .
(±)-4-O-Ethyl Albuterol participates in various chemical reactions typical for beta-adrenergic agonists, including:
The stability of (±)-4-O-Ethyl Albuterol under different pH conditions is crucial for its formulation in pharmaceutical products. Analytical techniques such as high-performance liquid chromatography are often employed to monitor these reactions and assess purity .
As a beta-2 adrenergic agonist, (±)-4-O-Ethyl Albuterol exerts its effects by binding to beta-2 receptors located primarily in bronchial smooth muscle. This binding leads to:
The pharmacological profile indicates that even minor structural changes can significantly influence receptor affinity and efficacy, underscoring the importance of precise synthesis .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry for structural confirmation .
(±)-4-O-Ethyl Albuterol is primarily used in research settings to study metabolic pathways and impurities associated with salbutamol formulations. Its role as an impurity provides insights into the quality control processes necessary for pharmaceutical development.
Additionally, it serves as a reference compound in analytical chemistry for developing methods to quantify salbutamol and its metabolites in biological samples .
(±)-4-O-Ethyl Albuterol (CAS 2387728-91-6), chemically designated as 2-(tert-Butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol, represents a structural analog and significant process-related impurity in albuterol (salbutamol) formulations. This compound emerges through the ethyl etherification of the 4-hydroxy group in the parent albuterol structure, fundamentally altering its pharmacological properties. With the empirical formula C₁₅H₂₅NO₃ and molecular weight of 267.37 g/mol, it maintains the core albuterol backbone but features an ethoxy substitution at the critical phenolic position [1]. As a chemical impurity, it arises during synthesis or storage when ethanol reacts with albuterol under specific conditions, particularly in the presence of acidic catalysts. Regulatory guidelines mandate strict control of such impurities due to their potential impact on drug efficacy and safety, with pharmacopeial standards requiring identification and quantification below threshold concentrations [1] [5].
Table 1: Fundamental Chemical Characteristics of (±)-4-O-Ethyl Albuterol
Property | Specification |
---|---|
CAS Registry Number | 2387728-91-6 |
IUPAC Name | 2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol |
Molecular Formula | C₁₅H₂₅NO₃ |
Molecular Weight | 267.37 g/mol |
Purity Specifications | >95% (Pharmaceutical reference standard) |
Melting Point | 104-106°C |
The discovery of (±)-4-O-Ethyl Albuterol as a synthesis artifact parallels the development history of albuterol itself. Following albuterol's introduction in 1969 by Allen & Hanburys (now GlaxoSmithKline), analytical scrutiny of manufacturing processes revealed multiple process-related impurities emerging during synthesis and purification stages [3]. The structural similarity between albuterol and its 4-O-ethyl derivative presented significant analytical challenges for early quality control methods. Traditional techniques like thin-layer chromatography struggled to resolve this impurity from the parent compound, driving the development of more sophisticated chromatographic methods [1]. The historical evolution of impurity profiling reflects broader trends in pharmaceutical analysis, where advances in high-resolution separation science enabled detection of previously overlooked analogs. This compound gained particular attention when stability studies revealed its formation during storage of ethanol-containing formulations, prompting regulatory agencies to establish control strategies for its monitoring [5] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9